molecular formula C17H17Cl2N3O5S B12488424 N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12488424
M. Wt: 446.3 g/mol
InChI Key: APPMFPQHBQZUNY-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of dichlorophenyl, methyl-nitrophenyl, and methylsulfonyl groups attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dichloroaniline and 2-methyl-3-nitroaniline. These intermediates are then subjected to sulfonylation reactions using reagents like methylsulfonyl chloride under controlled conditions. The final step involves coupling these intermediates with alaninamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO~4~).

    Substitution: Nucleophiles like amines, thiols, and suitable solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action at the molecular level.

Medicine

In medicinal chemistry, N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential biological processes. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,5-dichlorophenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(2,5-dichlorophenyl)-N-(3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(ethylsulfonyl)alaninamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both dichlorophenyl and methyl-nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17Cl2N3O5S

Molecular Weight

446.3 g/mol

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C17H17Cl2N3O5S/c1-10-14(5-4-6-15(10)22(24)25)20-17(23)11(2)21(28(3,26)27)16-9-12(18)7-8-13(16)19/h4-9,11H,1-3H3,(H,20,23)

InChI Key

APPMFPQHBQZUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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